
Diazepam-d5
Overview
Description
Diazepam-d5 (CAS 65854-76-4) is a deuterated analog of diazepam, a benzodiazepine with anxiolytic, sedative, and muscle-relaxant properties. The compound features five deuterium atoms substituted at the phenyl ring (positions 2, 3, 4, 5, and 6), as denoted by its SMILES structure: CN1C(C(C(C2=C([2H])C([2H])=C([2H])C([2H])=C2[2H])=NCC1=O)=C3)=CC=C3Cl . With a molecular weight of 289.8 g/mol and molecular formula C₁₆H₈D₅ClN₂O, it serves primarily as a stable isotope-labeled internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows. Its applications span method validation, quality control (QC) in pharmaceutical production (e.g., ANDA submissions), and traceability against pharmacopeial standards (USP/EP) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diazepam-d5 involves the incorporation of deuterium atoms into the diazepam molecule. One common method starts with the methylation of 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one using deuterated methyl iodide. The reaction typically occurs in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of high-purity deuterated reagents and solvents is crucial to achieve the desired isotopic labeling.
Chemical Reactions Analysis
Types of Reactions: Diazepam-d5 undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Oxidation: this compound can be oxidized to form northis compound, a major metabolite.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the 7-chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Northis compound
Reduction: Amino derivatives of this compound
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Diazepam-d5 is extensively used in scientific research due to its stable isotopic labeling. Some key applications include:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of diazepam in biological samples.
Biology: Employed in pharmacokinetic studies to trace the metabolism and distribution of diazepam in biological systems.
Medicine: Utilized in clinical toxicology to monitor diazepam levels in patients undergoing treatment.
Industry: Applied in forensic toxicology for the detection and quantification of diazepam in forensic samples
Mechanism of Action
Diazepam-d5, like diazepam, exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. Diazepam binds to the benzodiazepine site on the GABA-A receptor, increasing the receptor’s affinity for GABA. This results in increased chloride ion influx, leading to hyperpolarization of the neuron and inhibition of neuronal firing. The molecular targets include the GABA-A receptors located in various regions of the brain and spinal cord .
Comparison with Similar Compounds
Structural and Functional Analogs
Diazepam-d5 is compared to other deuterated and non-deuterated compounds used as IS or co-analyzed benzodiazepines:
Advantages Over Non-Deuterated Compounds
- Reduced Ion Suppression: Unlike non-deuterated diazepam, this compound exhibits minimal ion suppression even when co-eluting with structurally dissimilar analytes (e.g., adrafinil, modafinil) .
- Baseline Separation : In methods where baseline separation is unachievable, this compound’s distinct mass-to-charge (m/z) ratio ensures accurate quantification .
Limitations vs. Other Deuterated Standards
- Co-Elution Risks : this compound may co-elute with antihypertensive drugs (e.g., candesartan, valsartan), though ion suppression is negligible .
- Source Parameter Sensitivity: In GC-MS, high concentrations of non-deuterated diazepam can suppress this compound’s signal unless ion focus/entrance lens potentials are optimized .
Method Validation
This compound is validated in diverse matrices:
- Hair/Beard Hair : Extracted via pH 4.01 buffer with overnight incubation; recovery ±34% in desorption solutions .
- Plasma : Linear extraction efficiency (CV <10%) using liquid-liquid extraction (LLE) with diethyl ether-ethyl acetate .
- Urine : Used alongside designer benzodiazepines (e.g., etizolam, clonazolam) for LC-MS/MS confirmation .
Stability and Reproducibility
- Instrument Stability : Consistent performance in InstQC injections (post-every 10 samples) .
- Long-Term Storage : Stable at room temperature when protected from light .
Critical Notes
Ion Suppression Context : While this compound resists suppression from most co-eluting drugs, its signal may drop in GC-MS if parent diazepam exceeds 100-fold concentrations .
Regulatory Compliance : this compound’s detailed characterization data meet FDA/EMA guidelines, unlike some analogs (e.g., temazepam-d5) .
Column Compatibility : Retention time varies significantly with columns (e.g., C-8 vs. C-18), necessitating method-specific optimization .
Biological Activity
Diazepam-d5 is a deuterated form of diazepam, a well-known benzodiazepine used primarily for its anxiolytic, anticonvulsant, and muscle relaxant properties. The incorporation of deuterium atoms in this compound alters its pharmacokinetics and metabolic pathways, making it a valuable tool in research, especially in pharmacokinetic studies and drug metabolism investigations.
Chemical Structure and Properties
This compound has the same chemical formula as diazepam (C16H13ClN2O) but is distinguished by the presence of five deuterium atoms. This modification enhances its stability and alters its metabolic profile, which can be crucial in understanding the drug’s behavior in biological systems.
Pharmacokinetics
The pharmacokinetics of this compound are essential for understanding its biological activity. Research indicates that diazepam has a biphasic elimination profile characterized by an initial rapid distribution phase followed by a prolonged terminal elimination phase. The half-life of diazepam typically ranges from 24 to 48 hours, while its active metabolite, desmethyldiazepam (nordiazepam), has a longer half-life of 50 to 120 hours .
Key Pharmacokinetic Parameters
Parameter | Diazepam | This compound |
---|---|---|
Bioavailability | 93-100% (oral) | Similar |
Peak Plasma Level (t_max) | 30-90 min | Similar |
Half-Life (t_½) | 24-48 hours | Extended |
Clearance | 20-30 mL/min | Potentially lower due to deuteration |
Metabolism
This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes. The metabolic pathway includes:
- N-demethylation to nordiazepam (desmethyldiazepam).
- Hydroxylation to temazepam.
- Further conversion to oxazepam through hydroxylation.
The presence of deuterium alters the rate of these metabolic processes, potentially leading to slower metabolism and prolonged effects compared to non-deuterated diazepam .
Biological Activity
The biological activity of this compound is similar to that of diazepam but with notable differences due to its isotopic labeling:
- GABA_A Receptor Modulation : Diazepam acts as a positive allosteric modulator at GABA_A receptors, enhancing inhibitory neurotransmission and producing anxiolytic effects .
- Impact on Neuronal Activity : Studies have shown that diazepam reduces neuronal activity in the neocortex, which can be measured using electrophysiological techniques . this compound may exhibit similar effects but with potentially altered potency due to the isotopic substitution.
Case Studies and Research Findings
- Pharmacokinetic Study in Humans : A study investigated the pharmacokinetics of diazepam and its metabolites in urine samples after administration. It found that both diazepam and nordiazepam were detectable for extended periods post-administration, with individual variability affecting clearance rates .
- Environmental Impact Study : Research on the impact of diazepam on aquatic organisms showed that exposure did not adversely affect the growth of Lemna minor, suggesting low ecotoxicological risk even at high concentrations . This study could be relevant for understanding the environmental fate of this compound.
- Microbial Community Dynamics : A study assessed the effects of benzodiazepines, including diazepam, on soil microbial communities. Results indicated shifts in microbial diversity following exposure, suggesting potential ecological impacts associated with pharmaceutical contaminants .
Q & A
Basic Research Questions
Q. What is the role of Diazepam-d5 in LC-MS/MS method development for benzodiazepine analysis?
this compound is commonly employed as an internal standard (IS) to correct for matrix effects, extraction efficiency, and instrumental variability in quantitative LC-MS/MS workflows. Its structural similarity to non-deuterated benzodiazepines ensures comparable ionization efficiency and retention time, while its distinct mass-to-charge ratio (m/z 290.1 → 198.1) allows unambiguous differentiation from analytes. Methodological steps include:
- Co-extraction of this compound with target analytes to normalize recovery rates .
- Use of stable isotope dilution to account for ion suppression/enhancement during MS detection .
- Validation of IS performance through precision (<20% variability in signal stability) and absence of cross-talk with analytes .
Q. How do researchers select this compound over other deuterated internal standards?
Selection criteria prioritize physicochemical similarity to target analytes, isotopic purity (>98% deuterium substitution), and chromatographic separation. For example, this compound outperforms carbamazepine or lidocaine as an IS in carbofuran analysis due to its stable peak shape and co-elution with target compounds . Key validation parameters include:
- Retention time alignment (±0.1 min) with analytes.
- Absence of interference in blank matrices.
- Robustness across different extraction protocols (e.g., QuEChERS, liquid-liquid extraction) .
Q. What quantification strategies are used with this compound in multi-analyte panels?
Researchers employ a calibration curve method, where analyte-to-IS peak area ratios are plotted against known concentrations. Critical considerations include:
- Linear dynamic range validation (e.g., 1–500 ng/mL for benzodiazepines).
- Use of matrix-matched standards to correct for ion suppression.
- Cross-validation with alternative IS (e.g., northis compound) to confirm accuracy .
Q. How does isotopic purity of this compound impact data reliability?
Deuterium loss during sample preparation or analysis can lead to "isotopic crossover," where the IS signal overlaps with non-deuterated analytes. Mitigation strategies include:
- Regular purity verification via high-resolution MS.
- Storage at −20°C to prevent deuterium exchange.
- Avoiding prolonged exposure to acidic/basic conditions during extraction .
Q. What are common pitfalls in this compound-based extraction protocols?
- Incomplete solubility : this compound requires organic solvents (e.g., acetonitrile) for efficient recovery.
- Adsorption losses : Silanized glassware minimizes nonspecific binding.
- Matrix complexity : Biological samples (e.g., liver tissue) may necessitate additional cleanup steps (e.g., solid-phase extraction) .
Advanced Research Questions
Q. How can researchers mitigate matrix effects when using this compound in complex biological samples?
Matrix effects are assessed via post-column infusion experiments, where a constant flow of this compound is introduced while injecting extracted blank matrix. Methodological adjustments include:
- Dilution optimization : Reducing matrix load without compromising sensitivity.
- Alternative ionization modes : Switching from ESI+ to APCI+ to minimize phospholipid interference.
- IS compensation : Normalizing analyte response to this compound’s signal drift caused by ion suppression .
Q. What experimental designs validate this compound’s cross-reactivity in multi-class drug panels?
Cross-reactivity is tested by spiking this compound into samples containing structurally related drugs (e.g., lorazepam, temazepam) and analyzing product ion spectra. Key steps:
- Selective reaction monitoring (SRM) : Confirm absence of shared transitions.
- Stability studies : Evaluate deuterium retention under varying pH and temperature .
Q. How do researchers address this compound stability in long-term storage studies?
Stability is validated under three conditions: short-term (24 hr at 4°C), long-term (−80°C for 6 months), and freeze-thaw cycles (≥3 cycles). Acceptance criteria:
Q. What statistical approaches resolve data contradictions in this compound-based multi-laboratory studies?
Inter-laboratory reproducibility is assessed via Bland-Altman plots and Cohen’s kappa coefficient. Discrepancies often arise from:
- Column batch variability : Different LC column lots alter retention times.
- Calibration drift : Daily IS recalibration is mandatory.
- Data normalization : Use of consensus IS ratios across labs .
Q. How can this compound improve detection limits in trace-level environmental analyses?
Pre-concentration techniques (e.g., solid-phase microextraction) paired with this compound enhance sensitivity. Example workflow:
Properties
IUPAC Name |
7-chloro-1-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOVKJBEBIDNHE-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)C)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670081 | |
Record name | 7-Chloro-1-methyl-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65854-76-4 | |
Record name | 7-Chloro-1-methyl-5-(~2~H_5_)phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60670081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diazepam-d5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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